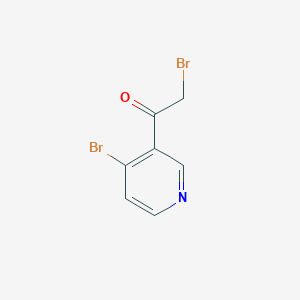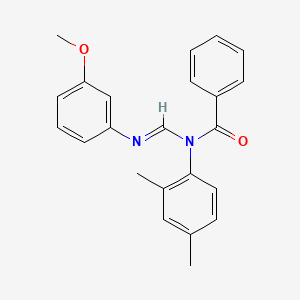
N-(2,4-Dimethylphenyl)-N-((3-methoxyphenylimino)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Dimethylphenyl)-N-((3-methoxyphenylimino)methyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a complex structure with multiple aromatic rings and functional groups, making it a subject of interest in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethylphenyl)-N-((3-methoxyphenylimino)methyl)benzamide typically involves the condensation of 2,4-dimethylaniline with 3-methoxybenzaldehyde, followed by the reaction with benzoyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the formation of the imine intermediate. The final product is obtained through purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, including spectroscopic analysis and chromatography, ensure the consistency of the final product.
化学反応の分析
Types of Reactions
N-(2,4-Dimethylphenyl)-N-((3-methoxyphenylimino)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imine group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
N-(2,4-Dimethylphenyl)-N-((3-methoxyphenylimino)methyl)benzamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent or drug precursor.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2,4-Dimethylphenyl)-N-((3-methoxyphenylimino)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
類似化合物との比較
Similar Compounds
- N-(2,4-Dimethylphenyl)-N-((3-hydroxyphenylimino)methyl)benzamide
- N-(2,4-Dimethylphenyl)-N-((3-chlorophenylimino)methyl)benzamide
- N-(2,4-Dimethylphenyl)-N-((3-nitrophenylimino)methyl)benzamide
Uniqueness
N-(2,4-Dimethylphenyl)-N-((3-methoxyphenylimino)methyl)benzamide is unique due to the presence of the methoxy group, which can influence its reactivity and interactions. The methoxy group can participate in hydrogen bonding and affect the electronic properties of the aromatic ring, making this compound distinct from its analogs.
特性
分子式 |
C23H22N2O2 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)-N-[(3-methoxyphenyl)iminomethyl]benzamide |
InChI |
InChI=1S/C23H22N2O2/c1-17-12-13-22(18(2)14-17)25(23(26)19-8-5-4-6-9-19)16-24-20-10-7-11-21(15-20)27-3/h4-16H,1-3H3 |
InChIキー |
JFAULTFZUJYMMZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N(C=NC2=CC(=CC=C2)OC)C(=O)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


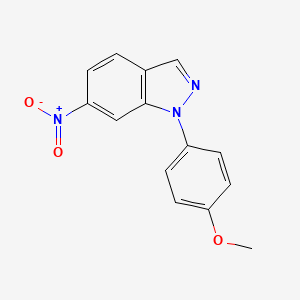
![4-Fluorobenzo[d]isothiazol-3-amine](/img/structure/B12444434.png)
![cycloocta-1,5-diene;(2S,5S)-1-[1-[(2S,5S)-2,5-diethylphospholan-1-ium-1-yl]propan-2-yl]-2,5-diethylphospholan-1-ium;rhodium;tetrafluoroborate](/img/structure/B12444440.png)

![2-{[(5Z)-2-(1,2-diazinan-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl}-5-fluorophenyl pyrrolidine-1-carboxylate](/img/structure/B12444443.png)
![Ethyl 3-amino-5-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B12444461.png)
![4-nitrobenzyl N-[(4-chlorophenyl)carbonyl]phenylalaninate](/img/structure/B12444462.png)
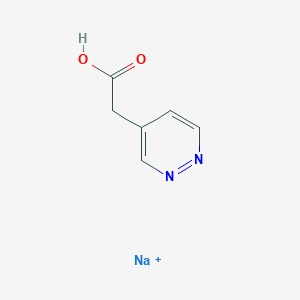

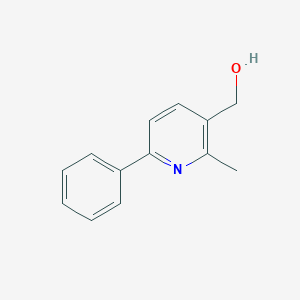
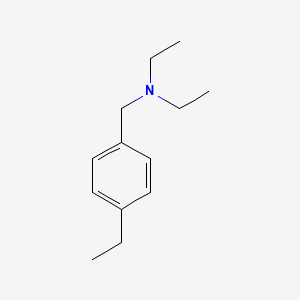
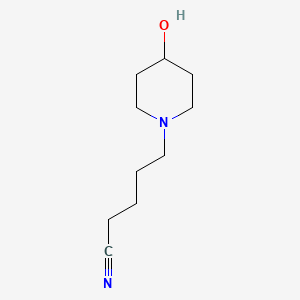
![4-oxo-N,N-diphenyl-4-[2-(pyridin-3-ylcarbonyl)hydrazinyl]butanamide](/img/structure/B12444495.png)
